N-(2-acetylphenyl)cyclopentanecarboxamide
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Overview
Description
N-(2-acetylphenyl)cyclopentanecarboxamide is an organic compound with the molecular formula C14H17NO2 It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a cyclopentanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetylphenyl)cyclopentanecarboxamide typically involves the reaction of 2-acetylphenylamine with cyclopentanecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of high-purity starting materials and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-acetylphenyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: 2-(2-carboxyphenyl)cyclopentanecarboxamide.
Reduction: 2-(2-hydroxyphenyl)cyclopentanecarboxamide.
Substitution: Various substituted derivatives of this compound, depending on the specific reaction conditions.
Scientific Research Applications
N-(2-acetylphenyl)cyclopentanecarboxamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-acetylphenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group and the cyclopentanecarboxamide moiety may play a crucial role in binding to these targets and modulating their activity. The exact pathways and molecular targets involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(2-acetylphenyl)cyclohexanecarboxamide: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
N-(2-acetylphenyl)benzenecarboxamide: Similar structure but with a benzene ring instead of a cyclopentane ring.
N-(2-acetylphenyl)butanecarboxamide: Similar structure but with a butane chain instead of a cyclopentane ring.
Uniqueness
N-(2-acetylphenyl)cyclopentanecarboxamide is unique due to the presence of the cyclopentanecarboxamide moiety, which imparts specific chemical and physical properties
Properties
IUPAC Name |
N-(2-acetylphenyl)cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-10(16)12-8-4-5-9-13(12)15-14(17)11-6-2-3-7-11/h4-5,8-9,11H,2-3,6-7H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPQJRRGVNZIHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NC(=O)C2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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